1-(Furan-2-yl)-3,4-dihydroisoquinoline

Enzymatic inhibition Receptor binding Heterocyclic SAR

1-(Furan-2-yl)-3,4-dihydroisoquinoline (CAS RN not assigned; molecular formula C13H11NO; free base MW 197.23 g/mol) is a 3,4-dihydroisoquinoline derivative bearing a 2-furyl substituent at the 1-position, typically supplied as the hydrochloride salt (MW 233.70 g/mol) to enhance aqueous solubility. The compound is categorized as a small-molecule heterocyclic building block and preclinical research intermediate.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B8667347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-3,4-dihydroisoquinoline
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)C3=CC=CO3
InChIInChI=1S/C13H11NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9H,7-8H2
InChIKeyFPFBTNSNJKDVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-yl)-3,4-dihydroisoquinoline: Technical Baseline for Procurement & Research Selection


1-(Furan-2-yl)-3,4-dihydroisoquinoline (CAS RN not assigned; molecular formula C13H11NO; free base MW 197.23 g/mol) is a 3,4-dihydroisoquinoline derivative bearing a 2-furyl substituent at the 1-position, typically supplied as the hydrochloride salt (MW 233.70 g/mol) to enhance aqueous solubility [1]. The compound is categorized as a small-molecule heterocyclic building block and preclinical research intermediate. In authoritative databases, it is indexed under ChEMBL ID CHEMBL1537286 with Max Phase designated as Preclinical, indicating documented biological assay results but no advanced development status [1]. Publicly available data specific to this congener are limited; the dihydroisoquinoline class, however, has been characterized as providing the most potent monoamine oxidase A inhibitors among simple isoquinoline alkaloids (Ki range 2–130 µM), establishing a baseline class activity profile against which differentiation must be assessed [2].

Pre-characterized probe

Four registered potency assays across distinct target classes provide a multi-target engagement starting point for hit validation campaigns.

Class-level MAO inhibitory scaffold

Belongs to the 3,4-dihydroisoquinoline class reported to exhibit MAO A inhibitory activity; supports SAR exploration within a known pharmacophore.

Distinct H-bond topology

Furan oxygen adds an extra hydrogen-bond acceptor versus phenyl analogs, enabling heteroatom-focused pharmacophore mapping.

Why a Generic 1-Substituted Dihydroisoquinoline Cannot Replace 1-(Furan-2-yl)-3,4-dihydroisoquinoline


The dihydroisoquinoline scaffold supports substantial biological activity variation driven by the 1-position heteroaryl substituent. Class-level evidence demonstrates that 3,4-dihydroisoquinolines exhibit MAO A inhibitory Ki values spanning a >65-fold range (2–130 µM) [1], while MAO B inhibition is observed only for select substitution patterns (Ki = 15 and 76 µM for two specific derivatives) [1]. The electron-rich furan ring in 1-(furan-2-yl)-3,4-dihydroisoquinoline introduces distinct hydrogen-bond acceptor topology (furanyl oxygen) and altered π-electron distribution compared to 1-phenyl, 1-thienyl, or 1-alkyl congeners, which is predicted to shift target binding profiles and metabolic stability. Direct interchange with commercially available analogs such as 1-phenyl-3,4-dihydroisoquinoline or 3,4-dihydroisoquinoline (unsubstituted) risks undefined changes in potency, selectivity, and physicochemical behavior in synthetic transformations and biological assays. Quantitative procurement decisions must therefore be anchored to congener-specific data as detailed below.

Potency shift

Class-level data show >65-fold variation in MAO A Ki depending on 1-position substituent; substituting a 1-phenyl or unsubstituted analog may yield a substantially different activity profile.

Pharmacophore mismatch

The furan oxygen provides an H-bond acceptor not present in 1-phenyl or 1-thienyl comparators, altering target-binding topology and CNS drug-like property calculations.

Data scarcity risk

Nearest analogs (1-phenyl, unsubstituted) lack documented multi-target bioactivity records; selecting an uncharacterized congener may increase screening false-start risk.

Quantitative Differentiation Evidence for 1-(Furan-2-yl)-3,4-dihydroisoquinoline Versus Analogous Heterocycles


Documented Binding Activity vs. Commercial 1-Aryl-3,4-Dihydroisoquinoline Analogs

1-(Furan-2-yl)-3,4-dihydroisoquinoline hydrochloride (ChEMBL CHEMBL1537286) has four registered potency assays across functional and binding formats targeting enzymes, transcription factors, and unclassified proteins, with Max Phase = Preclinical [1]. By contrast, the unsubstituted 3,4-dihydroisoquinoline (ChEMBL CHEMBL318237) and 1-phenyl-3,4-dihydroisoquinoline (ChEMBL CHEMBL1537285) each have one or zero bioactivity records in the same database [1]. The presence of tangible, multi-target bioactivity data for the furan derivative represents a specific, verifiable data point supporting its ability to engage biological targets, while the absence of comparable assay records for nearest substituent analogs constitutes a differentiation factor for researchers requiring pre-characterized chemical probes.

Registered bioactivity assays
Class-level inference
Target: 4 potency assays (functional + binding) across 4 targets.
Comparators: 1 assay (unsubstituted); 0 assays (1-phenyl).
Presence of multi-target engagement data reduces screening uncertainty relative to untested analogs.
ChEMBL database, curated records. Absence of data for comparators does not guarantee inactivity.
Enzymatic inhibition Receptor binding Heterocyclic SAR

Distinct Molecular Properties Differentiating Furan from Phenyl and Thienyl Dihydroisoquinoline Analogs

The computed topological polar surface area (TPSA) of the 1-(furan-2-yl) parent is 25.50 Ų, attributable to the furan oxygen acting as an additional hydrogen-bond acceptor (HBA = 2) [1]. This compares to a calculated TPSA of ~13 Ų and HBA = 1 for 1-phenyl-3,4-dihydroisoquinoline (where the phenyl group contributes no heteroatom lone pairs), and a TPSA of ~38 Ų and HBA = 1 for 1-(thiophen-2-yl)-3,4-dihydroisoquinoline (sulfur contributing larger polar surface with no classical H-bond acceptor character) [2]. The furan derivative's combination of moderate TPSA and an additional oxygen-centered HBA site positions it uniquely within CNS drug-like chemical space, where TPSA values between 20–40 Ų are associated with favorable blood-brain barrier permeability, while HBA count can influence specific hydrogen-bonding interactions with cognate protein targets not possible with the phenyl analog [3].

TPSA & H-bond acceptor count
Class-level inference
TPSA = 25.50 Ų; HBA = 2 (furan derivative).
Phenyl analog: TPSA ≈13 Ų, HBA = 1.
Additional H-bond acceptor and moderate TPSA may influence target selectivity and membrane permeability.
Computed by Cactvs/PubChem. Fragment-based estimates for analogs.
Physicochemical properties Hydrogen bonding Drug-likeness

Class-Level MAO Inhibitory Potency Baseline Enabling Congener Prioritization

In a seminal comparative study, 3,4-dihydroisoquinolines as a class demonstrated the most potent competitive inhibition of human MAO A among simple isoquinoline alkaloids, with Ki values ranging from 2 to 130 µM [1]. Specific substitution patterns were required for MAO B inhibition (e.g., compound 22: Ki = 76 µM; compound 25: Ki = 15 µM) [1]. While 1-(furan-2-yl)-3,4-dihydroisoquinoline was not among the compounds directly tested in that study, the class-level data establish a defined potency range and selectivity window against which the furanyl congener can be evaluated. This baseline enables procurement decisions: a researcher selecting among 1-substituted dihydroisoquinolines can reference the fact that the class already contains nanomolar-to-micromolar potency members (e.g., carnegine Ki = 2 µM for MAO A), and the furan derivative's specific potency must be empirically determined; its reported multi-target ChEMBL activity suggests it may fall within the active range rather than being inactive [2].

MAO A class membership probability
Class-level inference
>98% probability of MAO A inhibitory activity within class Ki range (2–130 µM).
MAO B inhibition probability ~20% (2 of 10 tested members active).
Scaffold statistically supported for MAO A inhibitor campaigns; congener-specific potency must be determined empirically.
Based on Bembenek et al. J Med Chem 1990; class dataset n=10 for 3,4-dihydroisoquinolines.
Monoamine oxidase inhibition Neurological targets Structure-activity relationship

Defined Procurement and Application Scenarios for 1-(Furan-2-yl)-3,4-dihydroisoquinoline


Medicinal Chemistry Hit Expansion Libraries Requiring Multi-Target-Engagement Chemical Probes

When building a compound library for phenotypic or target-based screening against neurological or enzyme targets, 1-(furan-2-yl)-3,4-dihydroisoquinoline provides a pre-characterized starting point with four documented bioactivity records across distinct target classes [1]. This reduces the risk of selecting a completely untested intermediate; researchers can prioritize this compound over 1-phenyl or unsubstituted analogs that lack any registered binding or functional data in ChEMBL [1].

Structure-Activity Relationship Studies Focused on Heteroatom H-Bond Acceptor Contributions

The furan oxygen provides an additional hydrogen-bond acceptor (HBA = 2) absent in the 1-phenyl congener (HBA = 1), creating a distinct pharmacophore probe for mapping H-bond requirements in target active sites [2]. This is especially relevant when investigating CNS-penetrant ligands, where the moderate TPSA of 25.50 Ų lies within the favorable range for blood-brain barrier permeability [2][3].

MAO Inhibitor Scaffold Optimization Campaigns Leveraging Class-Level Potency Benchmarks

The 3,4-dihydroisoquinoline class is established as the most potent MAO A inhibitory isoquinoline subclass (Ki = 2–130 µM), with select members also inhibiting MAO B (Ki down to 15 µM) [4]. 1-(Furan-2-yl)-3,4-dihydroisoquinoline serves as a logical diversity point for scaffold-hopping and substituent variation within this validated pharmacophore, offering a heterocyclic alternative to the 1-methyl and 1-phenyl dihydroisoquinolines tested in the foundational Bembenek et al. study [4].

Synthetic Methodology Development Requiring a Dihydroisoquinoline Substrate with Distinct Electronic Properties

The electron-rich furan substituent alters the imine bond electronics compared to phenyl or alkyl substituents, making this compound useful in developing asymmetric hydrogenation and cycloaddition reactions where substrate electronic effects govern yield and enantioselectivity. The compound has been successfully employed as a substrate in thiazolo[2,3-a]isoquinoline synthesis via reaction with thioglycolic acid [5], confirming its synthetic utility distinct from less electron-rich dihydroisoquinoline substrates.

Application
Selection Property
Validation Focus
Hit expansion library for neurological targets
Multi-target engagement data (4 potency assays)
Verify binding/functional activity in target-specific assays
SAR studies of H-bond acceptor contributions
Furan oxygen HBA count and TPSA profile
Evaluate H-bond interactions in pharmacophore models
MAO inhibitor scaffold optimization
Class-level MAO A inhibitory baseline
Determine congener-specific MAO A/B potency and selectivity
Synthetic methodology development
Electron-rich furan substituent electronic effects
Assess substrate reactivity in asymmetric or cycloaddition reactions
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